molecular formula C23H18FN3O2S B15208746 N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide CAS No. 590396-72-8

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide

Cat. No.: B15208746
CAS No.: 590396-72-8
M. Wt: 419.5 g/mol
InChI Key: SILPVYAPYPQDKA-UHFFFAOYSA-N
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Description

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide is a chemical compound with the molecular formula C₂₃H₁₈FN₃O₂S This compound is known for its unique structure, which includes a benzoxazole ring, a fluorobenzamide moiety, and a carbamothioyl group

Preparation Methods

The synthesis of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide involves several steps. One common synthetic route includes the reaction of 2-(2,3-dimethylphenyl)benzoxazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing

Chemical Reactions Analysis

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation would depend on the specific conditions and reagents used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Scientific Research Applications

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound’s benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide moiety may enhance its binding affinity and specificity for certain targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .

Comparison with Similar Compounds

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

590396-72-8

Molecular Formula

C23H18FN3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C23H18FN3O2S/c1-13-4-3-5-18(14(13)2)22-26-19-12-17(10-11-20(19)29-22)25-23(30)27-21(28)15-6-8-16(24)9-7-15/h3-12H,1-2H3,(H2,25,27,28,30)

InChI Key

SILPVYAPYPQDKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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